Cas no 2059999-89-0 (N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine)

2059999-89-0 structure
اسم المنتج:N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine
كاس عدد:2059999-89-0
وسط:C10H10FN3
ميغاواط:191.204905033112
MDL:MFCD30488724
CID:5212330
PubChem ID:125449416
N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1H-Pyrazol-4-amine, N-(4-fluoro-2-methylphenyl)-
- N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine
-
- MDL: MFCD30488724
- نواة داخلي: 1S/C10H10FN3/c1-7-4-8(11)2-3-10(7)14-9-5-12-13-6-9/h2-6,14H,1H3,(H,12,13)
- مفتاح Inchi: DWBROBSRINFCGN-UHFFFAOYSA-N
- ابتسامات: N1C=C(NC2=CC=C(F)C=C2C)C=N1
N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-328666-0.5g |
N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine |
2059999-89-0 | 95.0% | 0.5g |
$1714.0 | 2025-03-18 | |
Enamine | EN300-328666-5.0g |
N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine |
2059999-89-0 | 95.0% | 5.0g |
$5179.0 | 2025-03-18 | |
Enamine | EN300-328666-1.0g |
N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine |
2059999-89-0 | 95.0% | 1.0g |
$1785.0 | 2025-03-18 | |
Enamine | EN300-328666-0.05g |
N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine |
2059999-89-0 | 95.0% | 0.05g |
$1500.0 | 2025-03-18 | |
Enamine | EN300-328666-10g |
N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine |
2059999-89-0 | 10g |
$7681.0 | 2023-09-04 | ||
Enamine | EN300-328666-2.5g |
N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine |
2059999-89-0 | 95.0% | 2.5g |
$3501.0 | 2025-03-18 | |
Enamine | EN300-328666-5g |
N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine |
2059999-89-0 | 5g |
$5179.0 | 2023-09-04 | ||
Enamine | EN300-328666-0.25g |
N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine |
2059999-89-0 | 95.0% | 0.25g |
$1642.0 | 2025-03-18 | |
Enamine | EN300-328666-1g |
N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine |
2059999-89-0 | 1g |
$1785.0 | 2023-09-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056965-1g |
N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine |
2059999-89-0 | 95% | 1g |
¥8820.0 | 2023-03-11 |
N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine الوثائق ذات الصلة
-
1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
2059999-89-0 (N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine) منتجات ذات صلة
- 870552-47-9(4-bromo-3,3-dimethyl-indolin-2-one)
- 2227745-82-4((3R)-3-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl-3-hydroxypropanoic acid)
- 865159-83-7(4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 157884-74-7(Amyloid β-Protein (3-42))
- 52753-43-2(1-Chloro-4,5-dimethyl-2-nitrobenzene)
- 1889008-49-4(1-2-(thian-3-yl)ethylcyclopropan-1-ol)
- 933027-92-0(N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide)
- 2171625-69-5(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hex-5-enamido-1-methyl-1H-pyrazole-4-carboxylic acid)
- 2228086-01-7(methyl 2-amino-3-methyl-3-(4-methyloxan-4-yl)butanoate)
- 2021375-52-8(Methyl 6-ethyl-2-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate)
الموردين الموصى بهم
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
